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molecular formula C9H8ClNO3 B8630023 1-(Allyloxy)-2-chloro-5-nitrobenzene

1-(Allyloxy)-2-chloro-5-nitrobenzene

Cat. No. B8630023
M. Wt: 213.62 g/mol
InChI Key: DPBCMCCUWJKAAR-UHFFFAOYSA-N
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Patent
US08637523B2

Procedure details

To a stirred solution of 2-chloro-5-nitrophenol (13.0 g, 75.1 mmol) in DMF (150 mL) was added K2CO3 (15.5 g, 113 mmol). The mixture was cooled to 0° C., and allyl bromide (9.60 mL, 113 mmol) was added dropwise. The reaction was then allowed to stir overnight at rt under nitrogen. The reaction was concentrated to remove DMF, then EtOAc was added to the residue. The mixture was washed with water and brine. The organic layer was dried (Na2SO4), and concentrated in vacuo to afford the highly yellow solid 2-(allyloxy)-1-chloro-4-nitrobenzene (11.5 g, 72% yield). LC-MS (M+H)+212.2. 1H NMR (400 MHz, CDCl3) δ ppm 7.81-7.77 (2H, m), 7.52 (1H, d, J=8.8 Hz), 6.12-6.02 (1H, m), 5.54-5.37 (2H, m), 4.72-4.70 (2H, m).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].C([O-])([O-])=O.[K+].[K+].[CH2:18](Br)[CH:19]=[CH2:20]>CN(C=O)C>[CH2:20]([O:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[Cl:1])[CH:19]=[CH2:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
15.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir overnight at rt under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
to remove DMF
ADDITION
Type
ADDITION
Details
EtOAc was added to the residue
WASH
Type
WASH
Details
The mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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